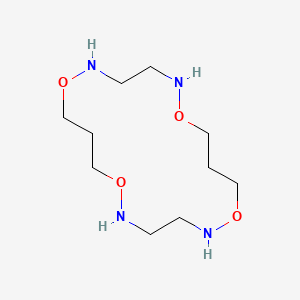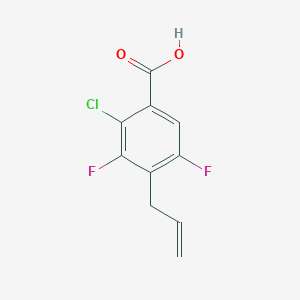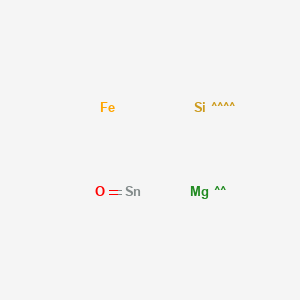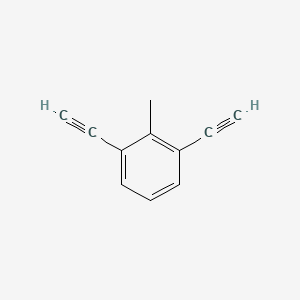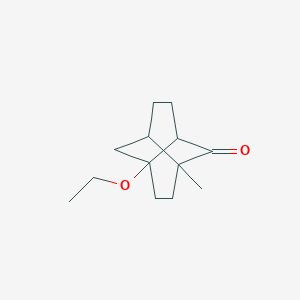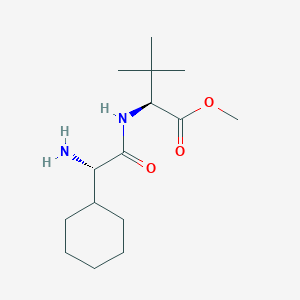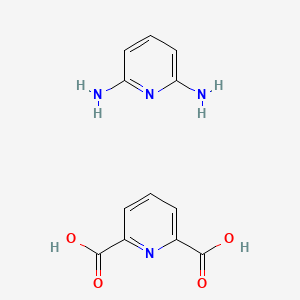
Pyridine-2,6-diamine;pyridine-2,6-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Pyridine-2,6-diamine: This compound can be synthesized through the reduction of 2,6-dinitropyridine using reducing agents such as sodium sulfite, followed by hydrogenation under basic conditions.
Pyridine-2,6-dicarboxylic acid: This compound can be synthesized by hydrolyzing the ester prepared by coupling diethyl 4-hydroxypyridine-2,6-dicarboxylate with bis-halohydrocarbon or bis-halide.
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, the production of pyridine-2,6-dicarboxylic acid may involve continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: Pyridine-2,6-dicarboxylic acid can undergo oxidation reactions to form various derivatives.
Reduction: Pyridine-2,6-diamine can be synthesized through the reduction of 2,6-dinitropyridine.
Substitution: Both compounds can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium sulfite and hydrogen gas are used as reducing agents.
Substitution: Metal salts such as copper(II) nitrate are used to form coordination complexes.
Major Products Formed
Oxidation: Pyridine-2,6-dicarboxamide.
Reduction: Pyridine-2,6-diamine.
Substitution: Metal coordination complexes.
科学的研究の応用
Pyridine-2,6-diamine and pyridine-2,6-dicarboxylic acid have a wide range of applications in scientific research:
作用機序
The mechanism of action of pyridine-2,6-dicarboxylic acid involves its ability to chelate metal ions, forming stable complexes. This chelation process enhances the stability of the metal ions and prevents their precipitation. In biological systems, the calcium-dipicolinic acid complex protects DNA from heat denaturation by stabilizing the DNA structure . Pyridine-2,6-diamine, on the other hand, can act as a ligand in coordination chemistry, forming complexes with metal ions and influencing their reactivity .
類似化合物との比較
Pyridine-2,6-diamine and pyridine-2,6-dicarboxylic acid can be compared with other pyridine derivatives such as pyridine-2,6-dicarboxamide and pyridine-2,6-dicarboxylate esters:
Pyridine-2,6-dicarboxamide: Similar to pyridine-2,6-dicarboxylic acid, this compound can form coordination complexes with metal ions.
Pyridine-2,6-dicarboxylate esters: These esters can also form coordination complexes and are used in various chemical reactions.
The uniqueness of pyridine-2,6-diamine and pyridine-2,6-dicarboxylic acid lies in their specific functional groups (amino and carboxylic acid groups, respectively) that confer distinct chemical properties and reactivity.
特性
CAS番号 |
389622-01-9 |
|---|---|
分子式 |
C12H12N4O4 |
分子量 |
276.25 g/mol |
IUPAC名 |
pyridine-2,6-diamine;pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO4.C5H7N3/c9-6(10)4-2-1-3-5(8-4)7(11)12;6-4-2-1-3-5(7)8-4/h1-3H,(H,9,10)(H,11,12);1-3H,(H4,6,7,8) |
InChIキー |
LXROMZCRSSLDNI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C(=O)O)C(=O)O.C1=CC(=NC(=C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


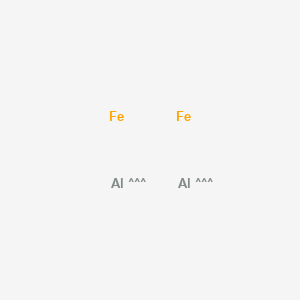
![2-[(3,4-Dimethoxyphenyl)(phenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14242917.png)
oxo-lambda~5~-phosphane](/img/structure/B14242922.png)
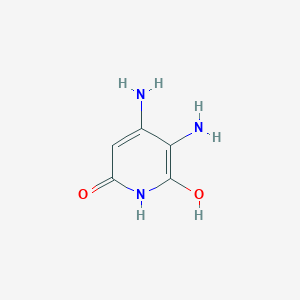
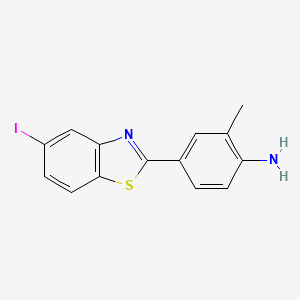
![[2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate](/img/structure/B14242934.png)
![{2-[2-(Methylamino)(oxo)acetamido]anilino}(oxo)acetic acid](/img/structure/B14242935.png)

